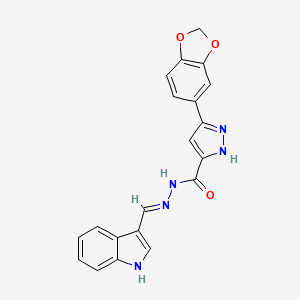
3-(1,3-Benzodioxol-5-YL)N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-YL)N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole ring, an indole moiety, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-YL)N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carbaldehyde with 1H-indole-3-carbohydrazide under acidic or basic conditions to form the desired product. The reaction is often carried out in solvents such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-YL)N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzodioxole or indole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in alkaline medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.
Scientific Research Applications
3-(1,3-Benzodioxol-5-YL)N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-YL)N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-(1,3-benzodioxol-5-yl)-2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide
- **N-(1H-indol-3-ylmethylene)-1-phenyl-1H-benzimidazol-5-amine
Uniqueness
Compared to similar compounds, 3-(1,3-Benzodioxol-5-YL)N’-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential applications. The presence of the benzodioxole, indole, and pyrazole rings in a single molecule allows for diverse interactions with biological targets and the formation of a wide range of derivatives through chemical modifications.
Properties
Molecular Formula |
C20H15N5O3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H15N5O3/c26-20(25-22-10-13-9-21-15-4-2-1-3-14(13)15)17-8-16(23-24-17)12-5-6-18-19(7-12)28-11-27-18/h1-10,21H,11H2,(H,23,24)(H,25,26)/b22-10+ |
InChI Key |
IFZDCAAZQZKGBE-LSHDLFTRSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CNC5=CC=CC=C54 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2E)-3-(2-chlorophenyl)-2-cyanoprop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11646492.png)
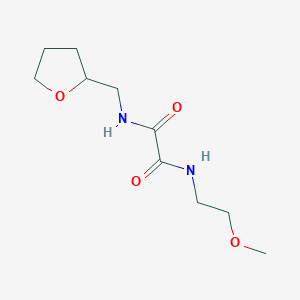

![3-methyl-1-phenyl-4-[(Z)-(pyridin-2-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B11646505.png)
![5-amino-2-(2-chlorophenyl)-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11646507.png)
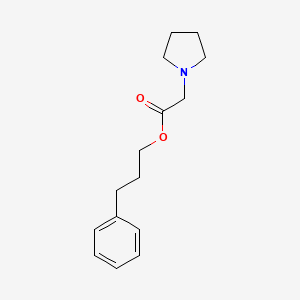
![5-heptylsulfanyl-12,12-dimethyl-4-phenyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11646515.png)
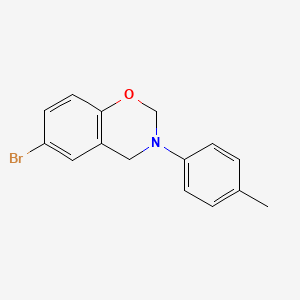
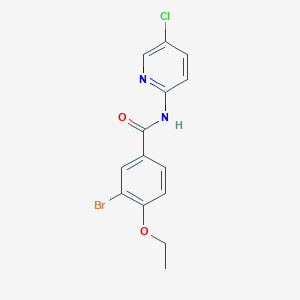
![Methyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11646529.png)
![3-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B11646530.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B11646537.png)
![8,9-Bis(4-methoxyphenyl)-2-(4-methylphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11646544.png)
![(4E)-1-(3-chlorophenyl)-4-{[5-(2,4-difluorophenyl)furan-2-yl]methylidene}pyrazolidine-3,5-dione](/img/structure/B11646555.png)
